Tris[2-(2-pyridyl)-5-(trifluoromethyl)phenyl]iridium
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Overview
Description
It is a complex compound with the molecular formula C₃₆H₂₁F₉IrN₃ and a molecular weight of 858.77 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris[2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC]iridium(III) involves the reaction of iridium trichloride with 2-(2-pyridinyl)-5-(trifluoromethyl)phenyl ligands under specific conditions. The reaction typically takes place in a solvent such as dichloromethane or toluene, with the addition of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tris[2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC]iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form iridium(IV) complexes.
Reduction: It can be reduced to iridium(I) complexes using reducing agents such as sodium borohydride.
Substitution: The ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Ligand substitution reactions often require the presence of a catalyst and elevated temperatures.
Major Products Formed:
Oxidation: Iridium(IV) complexes.
Reduction: Iridium(I) complexes.
Substitution: Various substituted iridium complexes depending on the ligands used.
Scientific Research Applications
Tris[2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC]iridium(III) has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment due to its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism of action of Tris[2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC]iridium(III) involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which is a potential mechanism for its anticancer activity. Additionally, it can bind to proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
- Tris(2-phenylpyridine)iridium(III)
- Tris(2-(2-pyridinyl)phenyl)iridium(III)
- Tris(2-(4-fluorophenyl)pyridine)iridium(III)
Comparison: Tris[2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC]iridium(III) is unique due to the presence of trifluoromethyl groups, which enhance its photophysical properties and stability compared to similar compounds. This makes it particularly useful in applications such as light-emitting diodes and biological imaging .
Properties
Molecular Formula |
C36H21F9IrN3 |
---|---|
Molecular Weight |
858.8 g/mol |
IUPAC Name |
iridium(3+);2-[4-(trifluoromethyl)benzene-6-id-1-yl]pyridine |
InChI |
InChI=1S/3C12H7F3N.Ir/c3*13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h3*1-4,6-8H;/q3*-1;+3 |
InChI Key |
TXUSYAYOQXPEJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=[C-]C=C(C=C2)C(F)(F)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)C(F)(F)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)C(F)(F)F.[Ir+3] |
Origin of Product |
United States |
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